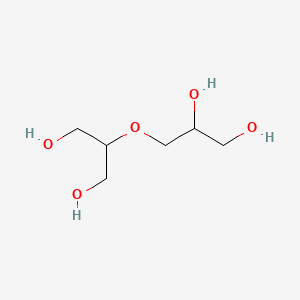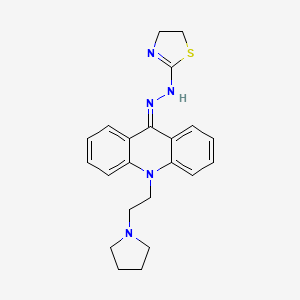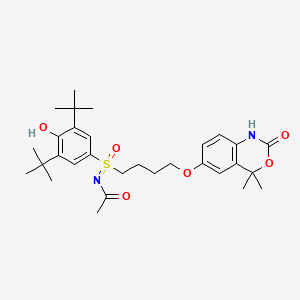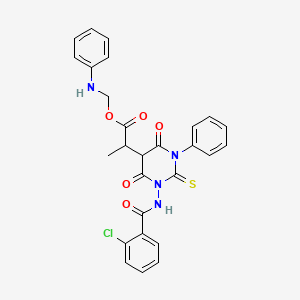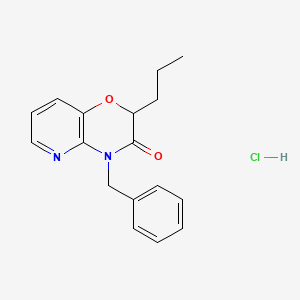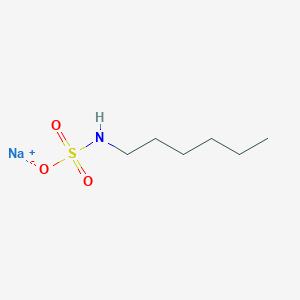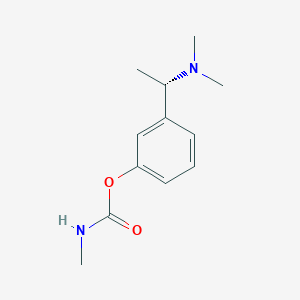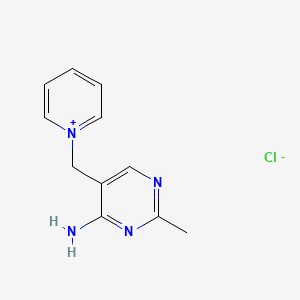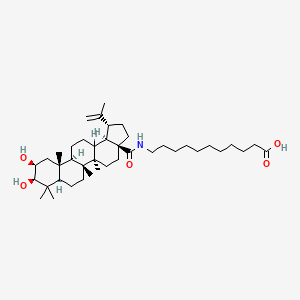
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester is a chemical compound that belongs to the class of cinnoline derivatives These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
The synthesis of 2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of cinnoline derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
Análisis De Reacciones Químicas
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical research.
Medicine: Some derivatives of 2(1H)-Cinnolineacetic acid have demonstrated anti-inflammatory, antimicrobial, and anticancer activities, highlighting their potential as therapeutic agents.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests.
Mecanismo De Acción
The mechanism of action of 2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The molecular targets and pathways involved can vary depending on the specific structure of the derivative and its intended application.
Comparación Con Compuestos Similares
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester can be compared with other cinnoline derivatives, such as:
2(1H)-Cinnolinecarboxylic acid: This compound has similar biological activities but differs in its functional groups, leading to variations in its chemical reactivity and applications.
3,4-Dihydro-2(1H)-pyridones: These compounds share structural similarities with cinnoline derivatives and are also used in medicinal chemistry for their biological activities.
Pyridazinone derivatives: These compounds contain a similar heterocyclic core and exhibit a wide range of pharmacological activities, making them useful in drug discovery.
Propiedades
Número CAS |
133762-16-0 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl 2-(4-oxo-1,3-dihydrocinnolin-2-yl)acetate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)8-14-7-11(15)9-5-3-4-6-10(9)13-14/h3-6,13H,2,7-8H2,1H3 |
Clave InChI |
UTMPCPPJGIBEGK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CC(=O)C2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


